1-Butyl-3-(chloromethyl)bicyclo[1.1.1]pentane
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Overview
Description
1-Butyl-3-(chloromethyl)bicyclo[111]pentane is a compound belonging to the bicyclo[111]pentane family, which is known for its unique three-dimensional structureThe bicyclo[1.1.1]pentane scaffold is often used as a bioisostere for para-substituted benzene rings, providing beneficial properties such as increased solubility and metabolic stability .
Preparation Methods
The synthesis of 1-Butyl-3-(chloromethyl)bicyclo[1.1.1]pentane typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the radical or nucleophilic addition across the central bond of [1.1.1]propellane Industrial production methods often utilize carbene insertion into the central bond of bicyclo[1.1.0]butanes .
Chemical Reactions Analysis
1-Butyl-3-(chloromethyl)bicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones and reduction to form hydrocarbons.
Radical Reactions: Due to the strained nature of the bicyclo[1.1.1]pentane core, it can participate in radical reactions, leading to the formation of various products.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Butyl-3-(chloromethyl)bicyclo[1.1.1]pentane has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Butyl-3-(chloromethyl)bicyclo[1.1.1]pentane involves its interaction with molecular targets through its unique three-dimensional structure. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The specific pathways involved depend on the particular application and target molecule .
Comparison with Similar Compounds
1-Butyl-3-(chloromethyl)bicyclo[1.1.1]pentane can be compared with other similar compounds, such as:
Bicyclo[1.1.1]pentane Derivatives: These include other substituted bicyclo[1.1.1]pentanes, which share the same core structure but differ in their substituents.
Cubanes and Higher Bicycloalkanes: These compounds also possess a three-dimensional structure and are used as bioisosteres in drug design.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-butyl-3-(chloromethyl)bicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17Cl/c1-2-3-4-9-5-10(6-9,7-9)8-11/h2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQNLWQOEXAKGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC12CC(C1)(C2)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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